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molecular formula C10H3Cl2NO4 B1587128 2,3-Dichloro-5-nitro-1,4-naphthoquinone CAS No. 22360-86-7

2,3-Dichloro-5-nitro-1,4-naphthoquinone

Cat. No. B1587128
M. Wt: 272.04 g/mol
InChI Key: AWCITCQRUBWCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04229478

Procedure details

A solution of 2,3-dichloro-5-nitro-1,4-naphthoquinone (8, 2.72 g, 10 mmol) in anhydrous tetrahydrofuran (15 ml) is added to a solution of 1 N sodium methoxide (25 ml, 25 mmol) and the resulting solution stored at 22° for 16 hours. Acetic acid (1 ml) is then added, the solution concentrated in vacuo and the residue partitioned between water (50 ml) and chloroform (100 ml). The aqueous phase is further extracted with chloroform (2×50 ml). The combined chloroform extracts are dried with MgSO4 and concentrated in vacuo. The residue is recrystallized from methanol giving 1.99 g (76%) of 10 FIG. 3a (R1 =R2 =OCH3) with mp 156°-157°.
Quantity
2.72 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:17])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1Cl)=[C:8]([N+:14]([O-:16])=[O:15])[CH:7]=[CH:6][CH:5]=2.[CH3:18][O-:19].[Na+].[C:21]([OH:24])(=O)C>O1CCCC1>[CH3:18][O:19][C:2]1[C:3](=[O:17])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1[O:24][CH3:21])=[C:8]([N+:14]([O-:16])=[O:15])[CH:7]=[CH:6][CH:5]=2 |f:1.2|

Inputs

Step One
Name
Quantity
2.72 g
Type
reactant
Smiles
ClC=1C(C2=CC=CC(=C2C(C1Cl)=O)[N+](=O)[O-])=O
Name
sodium methoxide
Quantity
25 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (50 ml) and chloroform (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is further extracted with chloroform (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform extracts are dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from methanol giving 1.99 g (76%) of 10 FIG. 3a (R1 =R2 =OCH3) with mp 156°-157°

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC=1C(C2=CC=CC(=C2C(C1OC)=O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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